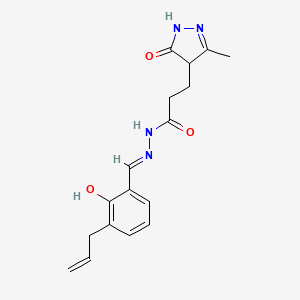![molecular formula C16H12N4O3S B11684923 2-methyl-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11684923.png)
2-methyl-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]quinoline-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]quinoline-4-carbohydrazide is a complex organic compound that belongs to the class of hydrazides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]quinoline-4-carbohydrazide typically involves the condensation of 2-methylquinoline-4-carbohydrazide with 5-nitrothiophene-2-carbaldehyde. The reaction is carried out under reflux conditions in ethanol, with the presence of an acid catalyst such as acetic acid to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]quinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazides.
Aplicaciones Científicas De Investigación
2-methyl-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]quinoline-4-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-methyl-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]quinoline-4-carbohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazide and nitro functionalities. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-methylquinoline-4-carbohydrazide: Lacks the nitrothiophene moiety.
5-nitrothiophene-2-carbaldehyde: Lacks the quinoline and hydrazide functionalities.
N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide: Similar structure but with a benzene ring instead of a quinoline ring.
Uniqueness
2-methyl-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]quinoline-4-carbohydrazide is unique due to its combination of a quinoline core, a nitrothiophene moiety, and a hydrazide group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Propiedades
Fórmula molecular |
C16H12N4O3S |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
2-methyl-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C16H12N4O3S/c1-10-8-13(12-4-2-3-5-14(12)18-10)16(21)19-17-9-11-6-7-15(24-11)20(22)23/h2-9H,1H3,(H,19,21)/b17-9+ |
Clave InChI |
GINMSOQRMYHPRM-RQZCQDPDSA-N |
SMILES isomérico |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC=C(S3)[N+](=O)[O-] |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC=C(S3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Chloroanilino)-3-(furan-2-ylmethyliminomethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B11684840.png)
![N'-[(3Z)-6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,4-dihydroxybenzohydrazide](/img/structure/B11684841.png)

![(2Z,5Z)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11684848.png)
![2-bromo-N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11684859.png)
![N-[(2Z)-5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-chlorobenzamide](/img/structure/B11684879.png)
![N-[2-(4-fluorophenoxy)ethyl]-5-(4-methylpiperidin-1-yl)-2-nitroaniline](/img/structure/B11684890.png)
![ethyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11684892.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11684893.png)
![2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11684904.png)
![(5Z)-5-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11684916.png)
![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-4-methylbenzohydrazide](/img/structure/B11684917.png)

![N'-[(Z)-(3,4-dimethoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11684927.png)
